2,6-Difluoro-3-methyl-5-sulfamoylbenzoicacid
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Overview
Description
2,6-Difluoro-3-methyl-5-sulfamoylbenzoicacid is a chemical compound with the molecular formula C8H7F2NO4S It is characterized by the presence of two fluorine atoms, a methyl group, and a sulfamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-methyl-5-sulfamoylbenzoicacid typically involves the introduction of the fluorine atoms, methyl group, and sulfamoyl group onto the benzoic acid core through a series of chemical reactions. One common method involves the use of 2,6-difluorotoluene as a starting material, which undergoes sulfonation followed by oxidation to introduce the sulfamoyl and carboxyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-methyl-5-sulfamoylbenzoicacid can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxyl group.
Reduction: The sulfamoyl group can be reduced to form an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Formation of 2,6-difluoro-3-carboxy-5-sulfamoylbenzoicacid.
Reduction: Formation of 2,6-difluoro-3-methyl-5-aminobenzoicacid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-3-methyl-5-sulfamoylbenzoicacid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,6-Difluoro-3-methyl-5-sulfamoylbenzoicacid exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, while the sulfamoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-3-methylbenzoicacid: Lacks the sulfamoyl group.
3-Methyl-5-sulfamoylbenzoicacid: Lacks the fluorine atoms.
2,6-Difluoro-5-sulfamoylbenzoicacid: Lacks the methyl group.
Uniqueness
2,6-Difluoro-3-methyl-5-sulfamoylbenzoicacid is unique due to the combination of fluorine atoms, a methyl group, and a sulfamoyl group on the benzoic acid core
Properties
Molecular Formula |
C8H7F2NO4S |
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Molecular Weight |
251.21 g/mol |
IUPAC Name |
2,6-difluoro-3-methyl-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C8H7F2NO4S/c1-3-2-4(16(11,14)15)7(10)5(6(3)9)8(12)13/h2H,1H3,(H,12,13)(H2,11,14,15) |
InChI Key |
FNKBJVIVKKSCRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C(=O)O)F)S(=O)(=O)N |
Origin of Product |
United States |
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